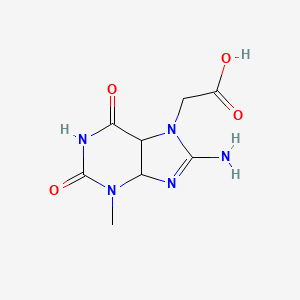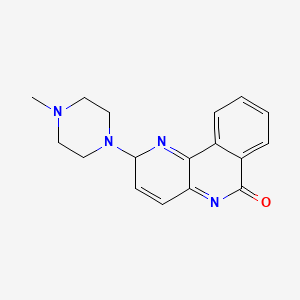
GP-G; Gpi 16539
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GP-G involves the reaction of 4-methylpiperazine with benzo[c][1,5]naphthyridin-6-one under specific conditions. The detailed synthetic route and industrial production methods are not widely documented in the public domain .
Chemical Reactions Analysis
GP-G undergoes several types of chemical reactions, including:
Oxidation: GP-G can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: GP-G can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
GP-G has been extensively studied for its anti-inflammatory properties. It has shown promise in treating conditions such as colitis and ischemia/reperfusion injury. The compound reduces inflammatory cell infiltration and histological injury, making it a potential therapeutic agent for gut ischemia and inflammation .
Mechanism of Action
GP-G exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme activated by DNA strand breaks. This inhibition reduces the accumulation of poly (ADP-ribose) in damaged tissues, thereby mitigating inflammation and tissue injury .
Comparison with Similar Compounds
GP-G is similar to other PARP-1 inhibitors such as GPI 15427. Both compounds exhibit potent anti-inflammatory activity and have been studied in similar experimental models. GP-G has shown unique properties in specific contexts, making it a valuable addition to the family of PARP-1 inhibitors .
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2H-benzo[c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7,15H,8-11H2,1H3 |
InChI Key |
LVJPXUMXWYTMAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2C=CC3=NC(=O)C4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


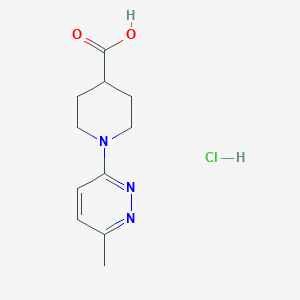
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221222.png)
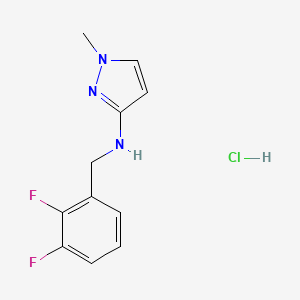
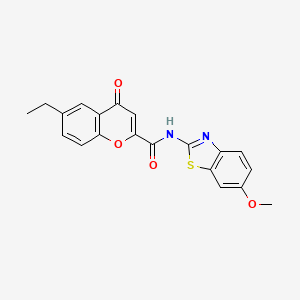
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12221240.png)
![N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12221261.png)
![2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12221269.png)
![2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12221278.png)
![1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221279.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12221299.png)
![N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B12221301.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221316.png)
![2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12221324.png)
